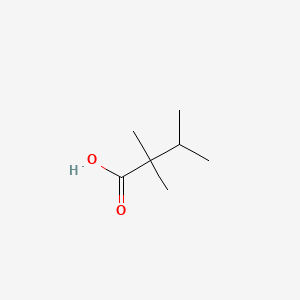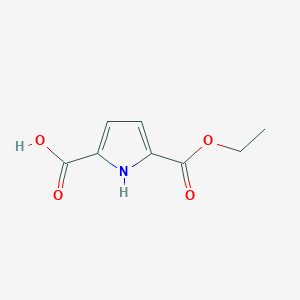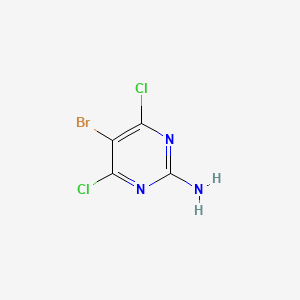
2,2,3-Trimethylbutyric acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,2,3-Trimethylbutyric acid and its derivatives involves multiple steps, highlighting the complexity and the intricate methodologies employed in creating this compound. For instance, the practical synthesis of key components related to 2,2,3-Trimethylbutyric acid derivatives for HIV protease inhibitors showcases the diastereoselective cyanohydrin formation as a crucial step (Shibata, Itoh, & Terashima, 1998). Moreover, the synthesis of triorganotin derivatives emphasizes the diversity in reactions and products associated with 2,2,3-Trimethylbutyric acid (Tzimopoulos et al., 2009).
Molecular Structure Analysis
The molecular structure of 2,2,3-Trimethylbutyric acid and its related compounds has been a subject of interest. Studies such as the one by Katrusiak (1996) on 3-(2,4-dimethyl-6-methoxyphenyl)-3-methylbutyric acid reveal insights into the conformational preferences and hydrogen-bonded carboxylic groups within the crystalline state, which can provide a deeper understanding of 2,2,3-Trimethylbutyric acid's structural properties (Katrusiak, 1996).
Chemical Reactions and Properties
Chemical reactions involving 2,2,3-Trimethylbutyric acid demonstrate the compound's reactivity and potential for forming various derivatives. The study on the addition of 2,2,3-trimethylbutane to hydrogen and oxygen mixtures provides insights into the reactivity and product formation, highlighting the versatility of this compound in chemical reactions (Baldwin & Walker, 1981).
Physical Properties Analysis
The physical properties of 2,2,3-Trimethylbutyric acid, such as melting point, boiling point, and solubility, are crucial for understanding its behavior in different environments and applications. Although specific studies on these physical properties were not highlighted, general principles of chemistry suggest that the branched structure of 2,2,3-Trimethylbutyric acid would influence its physical characteristics, making it different from its linear counterparts.
Chemical Properties Analysis
The chemical properties of 2,2,3-Trimethylbutyric acid, including acidity, basicity, and reactivity with other chemical compounds, are essential for its application in various chemical reactions and processes. The study by Ahn, Temel, and Iglesia (2009) on selective homologation routes to 2,2,3-Trimethylbutane showcases the chemical reactivity and potential applications of compounds related to 2,2,3-Trimethylbutyric acid in synthesizing valuable chemical products (Ahn, Temel, & Iglesia, 2009).
Applications De Recherche Scientifique
1. Oxidation Studies
2,2,3-Trimethylbutyric acid, also known as TRIMB, has been explored in oxidation studies. Research conducted by Baldwin, Walker, and Walker (1981) investigated the oxidation of TRIMB by adding traces of the alkane to mixtures of hydrogen and oxygen. They obtained rate constants for H and OH attack on TRIMB, offering insights into the oxidation mechanisms of tertiary C—H bonds in alkanes (Baldwin, R. R., Walker, R., & Walker, R., 1981).
2. Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds related to 2,2,3-trimethylbutyric acid have been the subject of multiple studies. For example, Naz et al. (2020) explored the synthesis and characterization of organotin (IV) complexes based on 2-phenylbutyric acid, revealing their antibacterial action against plant pathogens and their potential as drugs (Naz, S., Sirajuddin, M., et al., 2020).
3. Applications in Biosynthesis
Zhang et al. (2011) reported on the development of a biosynthetic route to isobutyric acid, a compound closely related to 2,2,3-trimethylbutyric acid. This study highlighted the potential of biosynthesis as a sustainable method for producing chemicals from renewable carbon sources, showcasing the versatility of similar compounds in green chemistry (Zhang, K., Woodruff, A. P., et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2,2,3-trimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(2)7(3,4)6(8)9/h5H,1-4H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFLWIBXZIPYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197990 | |
| Record name | 2,2,3-Trimethylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3-Trimethylbutyric acid | |
CAS RN |
49714-52-5 | |
| Record name | 2,2,3-Trimethylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49714-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3-Trimethylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049714525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,3-Trimethylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3-trimethylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)

![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)